molecular formula C32H34O9 B12323567 [6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyloxy)-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate

[6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyloxy)-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate

Cat. No.: B12323567
M. Wt: 562.6 g/mol
InChI Key: BIJBLFRQSLTKJV-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside is a biochemical reagent used primarily in scientific research.

Preparation Methods

The synthesis of 4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside involves multiple steps The process typically starts with the protection of hydroxyl groups on the galactopyranoside ring using isopropylidene groupsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It serves as a reagent in various organic synthesis reactions.

    Biology: It is used in biochemical assays to study enzyme activities and interactions.

    Medicine: Research involving this compound can lead to the development of new pharmaceuticals.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside involves its interaction with specific molecular targets. These interactions can modulate enzyme activities or alter biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside stands out due to its unique combination of functional groups and protective groups. Similar compounds include:

  • 4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-chlorobenzoyl)-beta-D-galactopyranoside
  • 4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-fluorobenzoyl)-beta-D-galactopyranoside

These compounds share similar structural features but differ in the substituents on the benzoyl groups, which can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

[6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyl)oxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34O9/c1-19-6-10-21(11-7-19)29(33)36-18-25-26-27(41-32(3,4)40-26)28(39-30(34)22-12-8-20(2)9-13-22)31(38-25)37-24-16-14-23(35-5)15-17-24/h6-17,25-28,31H,18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJBLFRQSLTKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4=CC=C(C=C4)OC)OC(=O)C5=CC=C(C=C5)C)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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